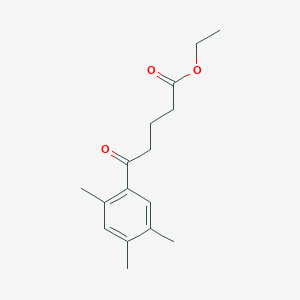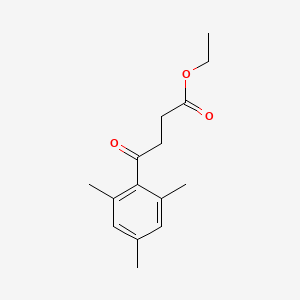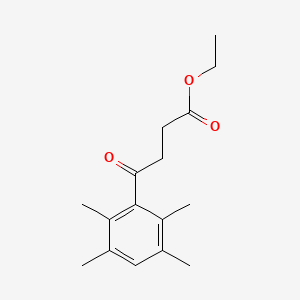
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorobutyrophenone” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a butyrophenone group, which is a common moiety in various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 1,3-dioxane ring substituted with a dimethyl group and a butyrophenone group. The exact structure would depend on the specific locations of these substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and functional groups would influence its properties .
Wissenschaftliche Forschungsanwendungen
Application in Photovoltaic Cells
A study by Jørgensen and Krebs (2005) demonstrated the use of monomers, including those with a 1,3-dioxan structure similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone, in the synthesis of oligophenylenevinylenes (OPVs). These OPVs were used as active materials in photovoltaic cells, showcasing their potential in solar energy applications.
Role in Condensation Reactions
Research by Deutsch, Martin, and Lieske (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde and formaldehyde, involving [1,3]dioxan structures. The study highlighted the potential of these compounds in synthesizing novel platform chemicals, particularly as precursors for 1,3-propanediol derivatives.
Synthesis of Fluorinated Molecules
In a study by Krebs and Jensen (2003), fluorinated compounds with structures including 1,3-dioxane were synthesized for research on conducting polymers. This indicates the potential of such molecules in advanced materials research.
Medicinal Chemistry Applications
A study conducted by Li et al. (2008) involved the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids. These compounds were evaluated for their anti-inflammatory properties, revealing the potential of 1,3-dioxane derivatives in medicinal chemistry.
Use in Luminophore Synthesis
Research by Olkhovik et al. (2008) focused on the synthesis of luminophores derived from fluorinated biphenyls, involving the use of compounds with 1,3-dioxane structures. The study underscores the role of such compounds in developing materials with unique optical properties.
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRNPVZWWUSQLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645930 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorobutyrophenone | |
CAS RN |
898786-09-9 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

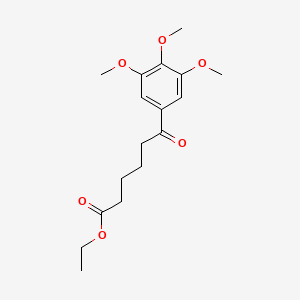

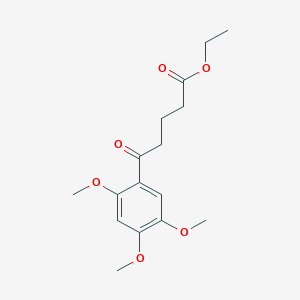
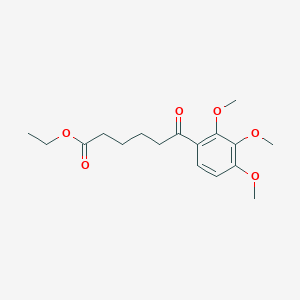
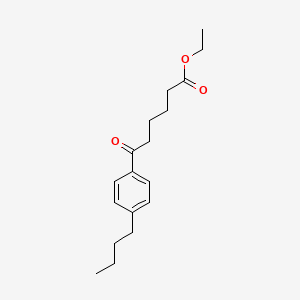



![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
